

Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline Reactions

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Compound of Interest

Compound Name: 7-Bromo-4-hydroxy-2-phenylquinoline

Cat. No.: B1338988

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactions of **7-Bromo-4-hydroxy-2-phenylquinoline**. This versatile quinoline derivative serves as a valuable scaffold in medicinal chemistry due to the broad range of biological activities exhibited by quinoline-based compounds, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The presence of bromo and hydroxy functional groups at key positions allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse chemical libraries for drug discovery.

I. Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **7-Bromo-4-hydroxy-2-phenylquinoline** is presented in Table 1. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties and Safety Information for **7-Bromo-4-hydroxy-2-phenylquinoline**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ BrNO	[4][5][6]
Molecular Weight	300.15 g/mol	[4][5][6]
CAS Number	825620-24-4	[5][6]
Appearance	Brown to solid powder	[5][6]
Purity	≥95% (commercially available)	[5]
Hazard Statements	H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life)	[6]
Precautionary Statements	P280 (Wear protective gloves/ eye protection/ face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	[6]

II. Experimental Protocols

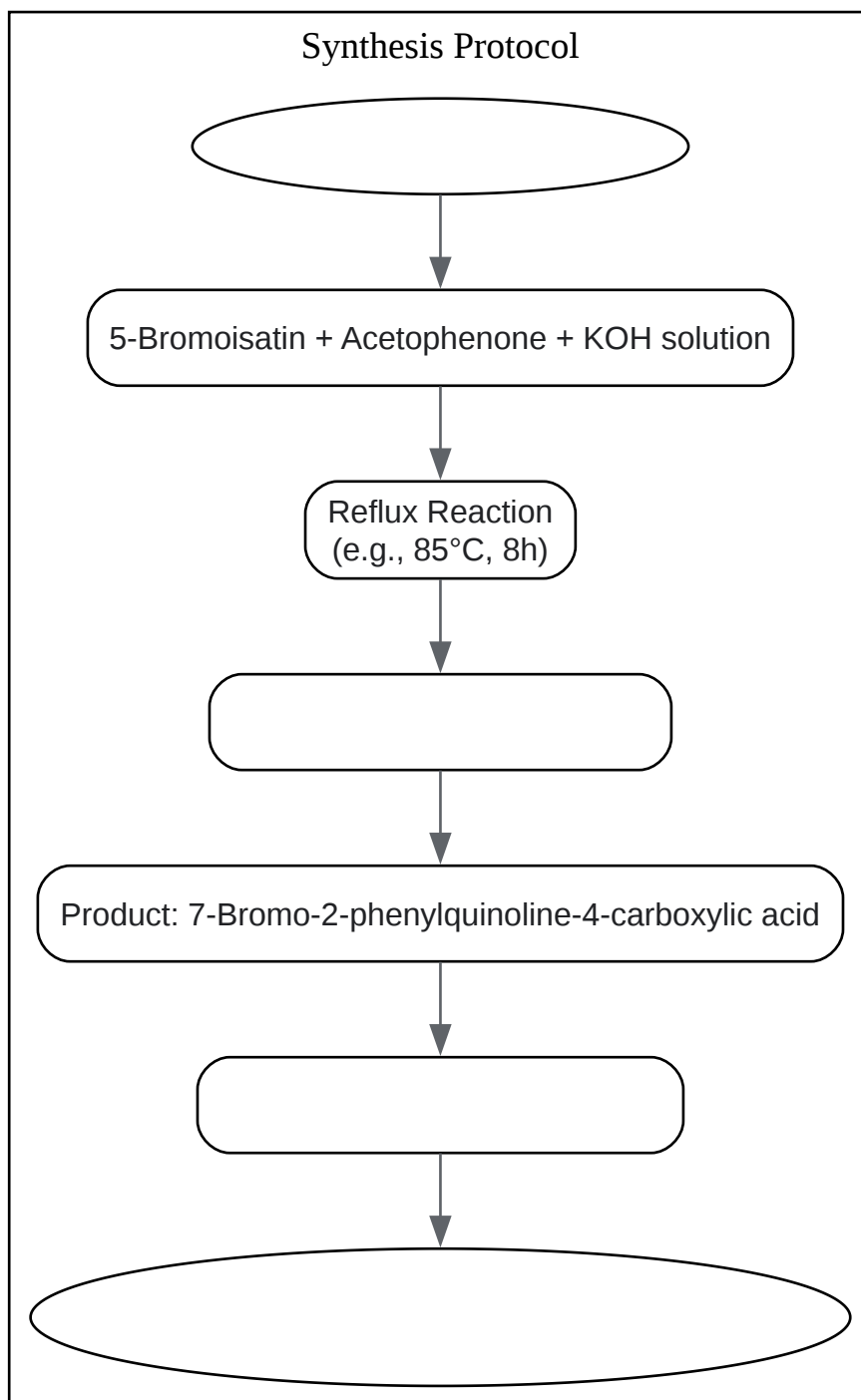
The following protocols provide detailed methodologies for the synthesis and a key derivatization reaction of **7-Bromo-4-hydroxy-2-phenylquinoline**.

Protocol 1: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This protocol adapts the Pfitzinger

reaction for the synthesis of the title compound.

Workflow for the Synthesis of **7-Bromo-4-hydroxy-2-phenylquinoline**



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Caption: A generalized workflow for the synthesis of **7-Bromo-4-hydroxy-2-phenylquinoline**.

Materials:

- 5-Bromoisatin
- Acetophenone
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl)
- Diphenyl ether
- Standard laboratory glassware for reflux and filtration

Procedure:

- In a round-bottom flask, dissolve 5-bromoisatin in a 33% aqueous solution of potassium hydroxide.
- To this solution, add a solution of acetophenone in ethanol.
- Heat the reaction mixture to reflux at approximately 85°C for 8 hours.
- After cooling, remove the solvent under reduced pressure.
- Dissolve the residue in water and acidify with 3 M HCl to a pH of 5-6 to precipitate the product.
- Collect the crude 7-bromo-2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and dry.
- For decarboxylation, heat the carboxylic acid derivative in a high-boiling solvent such as diphenyl ether until gas evolution ceases.

- Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
- Collect the final product, **7-Bromo-4-hydroxy-2-phenylquinoline**, by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Characterization Data: The synthesized compound should be characterized by standard spectroscopic methods. Expected data is summarized in Table 2.

Table 2: Expected Spectroscopic Data for **7-Bromo-4-hydroxy-2-phenylquinoline**

Technique	Expected Data
^1H NMR	Aromatic protons in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants would need to be determined experimentally or referenced from literature for closely related compounds. [7]
^{13}C NMR	Aromatic carbons in the range of δ 110-160 ppm, with the carbonyl carbon (in the tautomeric quinolone form) appearing further downfield.
IR (KBr, cm^{-1})	Broad O-H stretch ($\sim 3400\text{ cm}^{-1}$), C=O stretch ($\sim 1650\text{ cm}^{-1}$), C=C and C=N stretches ($\sim 1600\text{--}1400\text{ cm}^{-1}$), C-Br stretch ($\sim 600\text{--}500\text{ cm}^{-1}$).
Mass Spec (m/z)	$[\text{M}+\text{H}]^+$ at approximately 300.00185, showing a characteristic isotopic pattern for a bromine-containing compound. [4]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[\[8\]](#) This allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Materials:

- **7-Bromo-4-hydroxy-2-phenylquinoline**

- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., PdCl₂(dppf))
- Base (e.g., Na₂CO₃ or K₂CO₃)
- Solvent (e.g., toluene/dioxane mixture or N,N-dimethylacetamide)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **7-Bromo-4-hydroxy-2-phenylquinoline** (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2-10 equivalents).
- Add the degassed solvent system.
- Purge the vessel with an inert gas and maintain a positive pressure.
- Heat the reaction mixture with stirring. For conventional heating, 85°C for 4 hours is a starting point. For microwave-assisted synthesis, 150°C for 20 minutes can be employed.[\[8\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and filter through a pad of celite.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling Reaction: The following table provides hypothetical yet realistic quantitative data for a Suzuki coupling reaction of **7-Bromo-4-hydroxy-2-phenylquinoline** with phenylboronic acid.

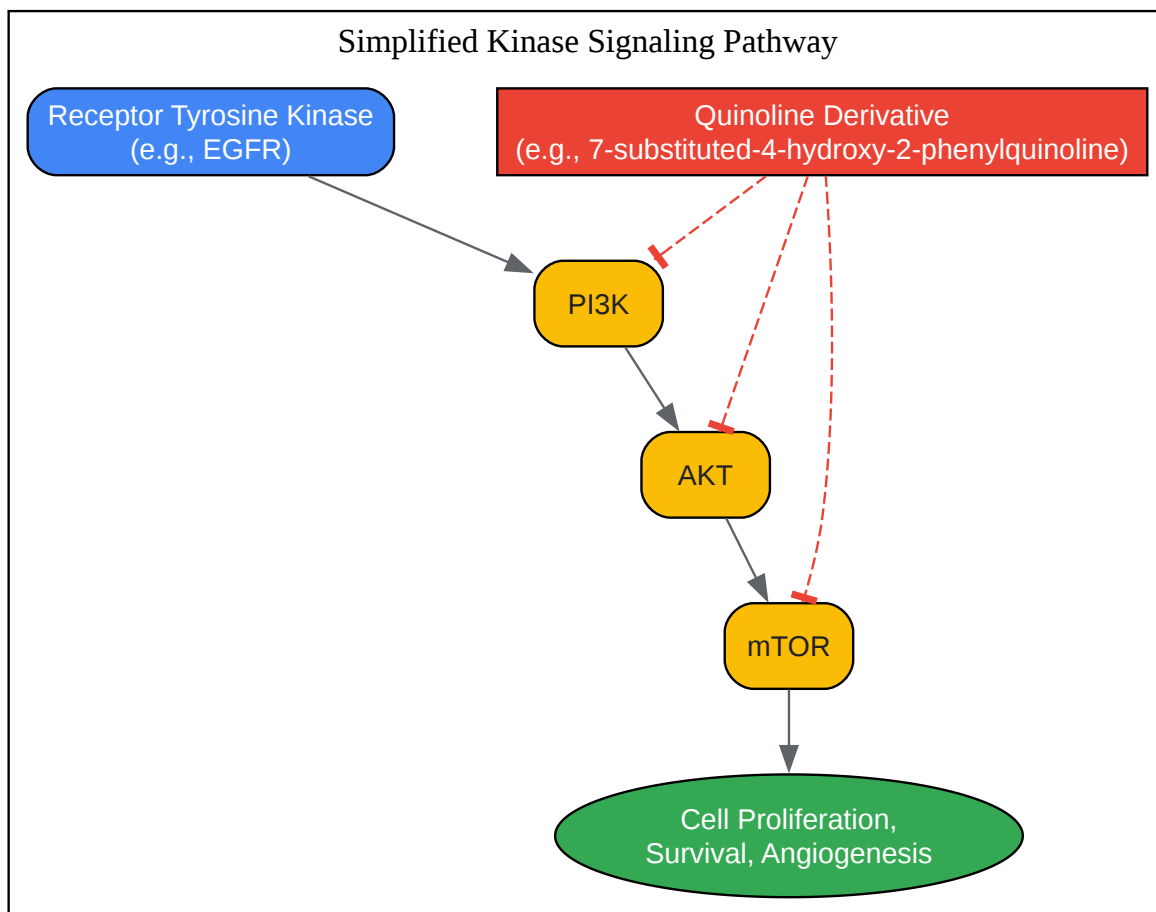
Table 3: Representative Data for Suzuki Coupling Reaction

Reactant/Product	Molecular Weight (g/mol)	Moles	Mass (mg)	Yield (%)
7-Bromo-4-hydroxy-2-phenylquinoline	300.15	0.1	30.0	-
Phenylboronic acid	121.93	0.12	14.6	-
7-Phenyl-4-hydroxy-2-phenylquinoline	295.34	-	-	e.g., 85

III. Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with various cellular signaling pathways implicated in cancer and other diseases. Notably, they have been shown to inhibit protein kinases within pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[\[1\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#) The potential for **7-Bromo-4-hydroxy-2-phenylquinoline** and its derivatives to modulate these pathways makes them attractive for drug development.

Diagram of a Simplified Kinase Signaling Pathway



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Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

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